molecular formula C15H23NO6S2 B163095 N-4-Hydroxymethylbenzylglucamine dithiocarbamate CAS No. 127531-17-3

N-4-Hydroxymethylbenzylglucamine dithiocarbamate

Cat. No. B163095
CAS RN: 127531-17-3
M. Wt: 377.5 g/mol
InChI Key: XAMXFGPRNKOPIS-REWJHTLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-Hydroxymethylbenzylglucamine dithiocarbamate (HMBG-DTC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of N-4-Hydroxymethylbenzylglucamine dithiocarbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also appears to have an immunomodulatory effect, which may contribute to its antiviral and antibacterial properties.
Biochemical and Physiological Effects:
N-4-Hydroxymethylbenzylglucamine dithiocarbamate has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, N-4-Hydroxymethylbenzylglucamine dithiocarbamate has been found to have antioxidant properties and can protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-4-Hydroxymethylbenzylglucamine dithiocarbamate is its versatility. It can be used in a variety of experimental settings, including cell culture and animal models. In addition, it has been found to be relatively non-toxic and has a low risk of side effects. However, one of the limitations of N-4-Hydroxymethylbenzylglucamine dithiocarbamate is its limited solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several areas of future research that could be explored with N-4-Hydroxymethylbenzylglucamine dithiocarbamate. One potential direction is to investigate its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential as a therapeutic agent for traumatic brain injury and stroke. Finally, N-4-Hydroxymethylbenzylglucamine dithiocarbamate could be further studied for its potential to modulate the immune system and improve vaccine efficacy.
Conclusion:
In conclusion, N-4-Hydroxymethylbenzylglucamine dithiocarbamate is a promising chemical compound that has potential therapeutic applications in a variety of fields. Its versatility, low toxicity, and diverse range of effects make it an attractive candidate for further research. As more studies are conducted, it is likely that additional applications for N-4-Hydroxymethylbenzylglucamine dithiocarbamate will be discovered, making it an important tool for scientific research.

Synthesis Methods

N-4-Hydroxymethylbenzylglucamine dithiocarbamate can be synthesized through the reaction of N-hydroxymethylbenzylglucamine with carbon disulfide and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain N-4-Hydroxymethylbenzylglucamine dithiocarbamate in the form of a white solid.

Scientific Research Applications

N-4-Hydroxymethylbenzylglucamine dithiocarbamate has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. In addition, N-4-Hydroxymethylbenzylglucamine dithiocarbamate has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

127531-17-3

Product Name

N-4-Hydroxymethylbenzylglucamine dithiocarbamate

Molecular Formula

C15H23NO6S2

Molecular Weight

377.5 g/mol

IUPAC Name

[4-(hydroxymethyl)phenyl]methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid

InChI

InChI=1S/C15H23NO6S2/c17-7-10-3-1-9(2-4-10)5-16(15(23)24)6-11(19)13(21)14(22)12(20)8-18/h1-4,11-14,17-22H,5-8H2,(H,23,24)/t11-,12+,13+,14+/m0/s1

InChI Key

XAMXFGPRNKOPIS-REWJHTLYSA-N

Isomeric SMILES

C1=CC(=CC=C1CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S)CO

SMILES

C1=CC(=CC=C1CN(CC(C(C(C(CO)O)O)O)O)C(=S)S)CO

Canonical SMILES

C1=CC(=CC=C1CN(CC(C(C(C(CO)O)O)O)O)C(=S)S)CO

synonyms

N-4-hydroxymethylbenzylglucamine dithiocarbamate
N-HBGD
N-p-hydroxymethylbenzyl-D-glucamine dithiocarbamate
sodium N-p-hydroxymethylbenzyl-D-glucamine dithiocarbamate

Origin of Product

United States

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